(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide
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Overview
Description
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that contains a thiadiazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and sulfur atoms. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.
Thiazole Derivatives: Thiazole compounds have a similar sulfur-nitrogen ring structure and are known for their wide range of biological activities.
Pyrrole Derivatives: Compounds containing the pyrrole ring are also similar and have various applications in chemistry and biology.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
150018-65-8 |
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Molecular Formula |
C5H8N2O3S |
Molecular Weight |
176.2 g/mol |
IUPAC Name |
1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |
InChI |
InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8) |
InChI Key |
AMZLQADVZUGEDR-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
Canonical SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
Synonyms |
Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide (9CI) |
Origin of Product |
United States |
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